molecular formula C12H13FO2 B12841188 ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate

ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate

Cat. No.: B12841188
M. Wt: 208.23 g/mol
InChI Key: QTSSAQZLIITOFS-PWSUYJOCSA-N
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Description

Ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate is a cyclopropane derivative characterized by a strained three-membered ring with two adjacent stereogenic centers (both R-configuration). Key structural features include:

  • Substituents: A fluorine atom and a phenyl group on the C2 position, and an ethyl carboxylate group on C1.
  • Stereochemistry: The (1R,2R) configuration imposes specific spatial constraints, influencing reactivity and intermolecular interactions.
  • The phenyl group may enhance π-π stacking in drug-receptor interactions, while fluorine improves lipophilicity and bioavailability .

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H13FO2/c1-2-15-11(14)10-8-12(10,13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-,12+/m1/s1

InChI Key

QTSSAQZLIITOFS-PWSUYJOCSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@]1(C2=CC=CC=C2)F

Canonical SMILES

CCOC(=O)C1CC1(C2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

A common and effective method involves the cyclopropanation of fluorinated styrene derivatives using diazo compounds such as ethyl diazoacetate. Transition metal catalysts, particularly rhodium or copper complexes, facilitate the formation of the cyclopropane ring with control over stereochemistry.

  • Reaction conditions: Typically performed under an inert atmosphere (nitrogen or argon) at room temperature or slightly elevated temperatures.
  • Catalysts: Rhodium(II) acetate or copper(I) salts are frequently used.
  • Mechanism: The metal catalyst activates the diazo compound to generate a metal-carbene intermediate, which then reacts with the alkene to form the cyclopropane ring.

Industrial and Continuous Flow Methods

For scale-up and industrial production, continuous flow reactors have been employed to optimize reaction parameters, improve yields, and enhance product purity. These systems allow:

  • Precise control of reaction time and temperature
  • Safer handling of diazo compounds
  • Efficient catalyst recycling

Purification typically involves recrystallization or chromatographic techniques to isolate the pure stereoisomer.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Notes
Cyclopropanation Ethyl diazoacetate, fluorinated styrene, Rh(II) acetate or Cu(I) catalyst, inert atmosphere, RT to moderate heat Stereoselective ring formation
Fluorine introduction Fluorinated alkene or fluorinated diazo precursor Positioning fluorine at C2
Purification Recrystallization, silica gel chromatography Isolation of (1R,2R) stereoisomer
Industrial scale-up Continuous flow reactors, optimized catalyst loading Enhanced yield and safety

Detailed Research Findings

Stereoselectivity and Mechanistic Insights

  • The stereochemical outcome is influenced by the choice of catalyst and substrate configuration.
  • Rhodium carbenes derived from diazo compounds react with fluorinated styrenes to give predominantly the (1R,2R) isomer due to steric and electronic effects.
  • The fluorine atom’s electronegativity affects the carbene reactivity and ring closure kinetics, which can be exploited to improve selectivity.

Alternative Synthetic Routes

  • Zinc carbenoids and other metal carbenes have been explored for cyclopropanation, offering different selectivity profiles.
  • Ring closure processes starting from fluorinated precursors have been reported but are less common.
  • Biocatalytic methods provide a complementary approach with potential for enantioselective synthesis without heavy metal catalysts.

Purification and Characterization

  • The final product is characterized by NMR spectroscopy, mass spectrometry, and chiral chromatography to confirm stereochemistry and purity.
  • Typical yields range from moderate to high (50–85%) depending on reaction conditions and catalyst efficiency.

Summary Table of Preparation Methods

Method Catalyst/Reagents Conditions Stereoselectivity Scale Suitability Reference Highlights
Rhodium-catalyzed cyclopropanation Rh(II) acetate, ethyl diazoacetate, fluorinated styrene Inert atmosphere, RT to 50°C High (1R,2R) favored Lab to industrial
Copper-catalyzed cyclopropanation Cu(I) salts, ethyl diazoacetate, fluorinated styrene Similar to Rhodium method Moderate to high Lab scale
Biocatalytic cyclopropanation Engineered dehaloperoxidase enzyme, diazo compounds Mild, aqueous or organic media Very high enantioselectivity Emerging technology
Continuous flow synthesis Rhodium catalyst, diazo compounds Controlled flow, optimized parameters High Industrial scale

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-Ethyl 2-fluoro-2-phenylcyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Azides, nitriles.

Scientific Research Applications

Medicinal Chemistry

Ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate has been studied for its potential biological activities:

  • Antidepressant Properties : Research indicates that similar compounds may exhibit antidepressant effects due to their ability to interact with neurotransmitter systems.
  • Pharmacological Properties : Investigations have shown potential anti-inflammatory and anticancer activities, making this compound a subject of interest in drug discovery .

Synthesis of Bioactive Molecules

The compound serves as a versatile building block for synthesizing more complex fluorinated compounds. Its unique structure allows for various chemical modifications that can lead to biologically active derivatives.

Enzyme Interaction Studies

Studies have demonstrated that this compound can act as a substrate for various enzymes and receptors. The fluorine atom may enhance binding affinity compared to non-fluorinated analogs, which is crucial for drug design .

Case Study 1: Antidepressant Activity Evaluation

A study evaluating the antidepressant properties of monofluorinated cyclopropanecarboxylates indicated that compounds similar to this compound may effectively modulate serotonin pathways, suggesting potential therapeutic applications in mood disorders .

Case Study 2: Synthesis of Novel Derivatives

Research on synthesizing 1-phenylcyclopropane carboxamide derivatives demonstrated the utility of cyclopropane-containing structures like this compound in developing compounds with distinct biological activities against human myeloid leukemia cell lines .

Mechanism of Action

The mechanism of action of (1R,2R)-ethyl 2-fluoro-2-phenylcyclopropanecarboxylate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Cyclopropanes

Ethyl (1R,2R)-2-Chloro-2-Fluorocyclopropanecarboxylate ()
  • Molecular Formula : C₆H₈ClFO₂
  • Key Differences: Substituents: Dual halogenation (Cl and F) at C2 vs. F and phenyl in the target compound. Mass: Monoisotopic mass = 166.019685 (vs. higher mass for the phenyl-containing target).
Ethyl (1S,2R)-1-(Benzoylamino)-2-(Difluoromethyl)cyclopropanecarboxylate ()
  • Molecular Formula : C₁₄H₁₄F₂N₂O₃
  • Key Differences: Substituents: Benzoylamino (electron-withdrawing) and difluoromethyl (lipophilic) groups. Stereochemistry: (1S,2R) configuration alters spatial orientation compared to (1R,2R).

Aromatic-Substituted Cyclopropanes

1-(2-Fluorophenyl)cyclopropane-1-Carboxylate Derivatives ()
  • Example : 1,3-Dioxoisoindolin-2-yl 1-(2-fluorophenyl)cyclopropane-1-carboxylate ().
    • Substituents : Fluorophenyl group at C1 (ortho-F) vs. C2 in the target compound.
    • Synthesis : Purified via silica gel chromatography (petroleum ether/ethyl acetate), similar to methods likely used for the target compound.
    • NMR Data : Aromatic protons resonate at δ 7.87–7.07, reflecting electronic effects of the fluorine position .
(1S,2R)-1-(1,3-Dioxoisoindolin-2-yl)-2-(3-Fluorophenyl)cyclopropane-1-Carboxylic Acid ()
  • Key Differences :
    • Functional Groups : Carboxylic acid vs. ethyl ester in the target compound.
    • Applications : The free carboxylic acid may enhance solubility for biological assays .

Amino- and Alkyl-Substituted Cyclopropanes

Ethyl (1R,2R)-1-Amino-2-Ethylcyclopropanecarboxylate Hydrochloride ()
  • Molecular Formula: C₈H₁₄ClNO₂
  • Key Differences: Substituents: Amino and ethyl groups vs. fluorine and phenyl. Physicochemical Properties: The amino group introduces basicity (pKa ~9–10), contrasting with the neutral fluorine and phenyl groups. Bioactivity: Potential for hydrogen bonding and ionic interactions in drug design .

Complex Halogenated Derivatives

(2-Methyl-3-Phenylphenyl)methyl (1R,3R)-3-[(Z)-2-Chloro-3,3,3-Trifluoroprop-1-Enyl]-2,2-Dimethylcyclopropane-1-Carboxylate ()
  • Molecular Formula : C₂₄H₂₁ClF₃O₂
  • Key Differences :
    • Substituents : Trifluoropropenyl and dimethyl groups add steric bulk and electron-withdrawing effects.
    • Applications : The Z-configuration of the trifluoropropenyl group may influence pesticidal or insecticidal activity .

Comparative Data Table

Compound Name Molecular Formula Substituents (C1/C2) Stereochemistry Key Properties/Applications
Target Compound C₁₂H₁₁FO₂ C2: F, Ph; C1: COOEt (1R,2R) High lipophilicity, π-π interactions
Ethyl (1R,2R)-2-Cl-2-F-cyclopropanecarboxylate C₆H₈ClFO₂ C2: Cl, F (1R,2R) Electrophilic reactivity
Ethyl (1S,2R)-1-(Benzoylamino)-2-(CF₂H)... C₁₄H₁₄F₂N₂O₃ C1: Benzoylamino; C2: CF₂H (1S,2R) Enhanced metabolic stability
1-(2-Fluorophenyl)cyclopropane-1-carboxylate C₁₀H₇FO₂ C1: 2-F-Ph N/A NMR δ 7.87–7.07 (aromatic protons)
Ethyl (1R,2R)-1-Amino-2-Ethyl...HCl C₈H₁₄ClNO₂ C1: NH₂; C2: Et (1R,2R) Hydrogen-bonding capability

Key Findings and Implications

  • Steric and Electronic Effects : The phenyl group in the target compound enhances steric hindrance and resonance stabilization, whereas halogenated analogs prioritize electrophilic reactivity.
  • Stereochemical Influence : (1R,2R) vs. (1S,2R) configurations drastically alter molecular interactions in chiral environments.
  • Biological Relevance: Fluorine and phenyl groups improve drug-like properties, while amino/alkyl groups expand functional versatility .

Biological Activity

Ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate is a fluorinated cyclopropanecarboxylate compound with notable potential in medicinal chemistry. Its unique structure, characterized by a cyclopropane ring, a phenyl group, and a fluorine atom at the second carbon, contributes to its distinct biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C₁₂H₁₄F O₂
  • Molecular Weight : 214.24 g/mol
  • Structure Features :
    • Cyclopropane ring
    • Phenyl group
    • Fluorine atom at C2
    • Ethyl ester functional group

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antidepressant Properties : Some studies suggest that monofluorinated cyclopropanecarboxylates may have antidepressant effects, potentially due to their interaction with neurotransmitter systems.
  • Enzyme Interaction : The presence of the fluorine atom enhances binding affinity to various biological targets compared to non-fluorinated analogs. This property makes it a candidate for drug design and development aimed at specific enzymes and receptors.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameBiological ActivityNotes
This compoundPotential antidepressantFluorination increases binding affinity
Ethyl 2-phenylcyclopropane-1-carboxylateModerate analgesic propertiesNon-fluorinated variant
Dimethyl 2-fluoro-2-phenyloctanoateVarying pharmacokinetic propertiesLonger carbon chain alters reactivity

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Cyclopropanation of Alkenes : This involves the reaction of styrene with diazo compounds in the presence of a rhodium catalyst.
  • Electrophilic Fluorination : The introduction of the fluorine atom can be accomplished using reagents like Selectfluor.
  • Esterification : The carboxylic acid group is typically introduced via hydrolysis of an ester precursor.

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Study on Antidepressant Activity : A study investigated the effects of monofluorinated cyclopropanecarboxylates on serotonin receptors, showing promising results in enhancing serotonin uptake and receptor binding affinity.
  • Enzyme Interaction Studies : Research demonstrated that this compound acts as a substrate for various enzymes, indicating its potential role in metabolic pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the cyclopropane core in ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate?

  • Methodology : The cyclopropane ring is typically synthesized via cyclopropanation reactions. Transition metal-catalyzed methods (e.g., rhodium or copper catalysts) with diazo compounds (e.g., ethyl diazoacetate) are widely used to achieve high stereocontrol . For fluorine introduction, nucleophilic fluorination using agents like Selectfluor® or electrophilic fluorination under controlled conditions is recommended. Post-cyclopropanation functionalization (e.g., esterification or phenyl group coupling) may require palladium-catalyzed cross-coupling reactions .

Q. How is the stereochemical integrity of the (1R,2R) configuration maintained during synthesis?

  • Methodology : Chiral auxiliaries or enantioselective catalysts (e.g., chiral bisoxazoline ligands with Cu) are critical for retaining stereochemistry. Asymmetric cyclopropanation via the Simmons–Smith reaction or transition metal-mediated methods ensures the desired cis-configuration. Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric excess (≥98%) .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodology :

  • NMR : 19F^{19}\text{F} NMR distinguishes fluorine environments, while 1H^{1}\text{H} NMR reveals coupling constants (e.g., JHHJ_{HH} and JHFJ_{HF}) critical for confirming cyclopropane geometry.
  • X-ray Crystallography : Resolves absolute configuration and validates steric strain in the cyclopropane ring .
  • IR Spectroscopy : Confirms ester carbonyl stretching (~1740 cm1^{-1}) and C-F bonds (~1100 cm1^{-1}) .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine atom influence the reactivity of the cyclopropane ring?

  • Methodology : Fluorine's inductive effect increases ring strain, enhancing susceptibility to ring-opening reactions. Computational studies (DFT) predict activation barriers for nucleophilic attacks, while experimental kinetic analysis under varying solvents (e.g., THF vs. DMF) quantifies reactivity. Compare with non-fluorinated analogs to isolate electronic effects .

Q. What are the challenges in achieving regioselective functionalization of the phenyl group without disrupting the cyclopropane ring?

  • Methodology : Directed ortho-metalation (DoM) using lithium amides or palladium-catalyzed C–H activation allows selective substitution. Protect the cyclopropane with temporary groups (e.g., silyl ethers) during harsh reactions. Monitor ring stability via 1H^{1}\text{H} NMR under reaction conditions .

Q. How can conflicting data on reaction yields from different synthetic routes be resolved?

  • Case Study : reports 75% yield using rhodium catalysis, while cites 60% with copper. Variables include catalyst loading, solvent polarity, and diazo compound stability. Design a DOE (Design of Experiments) to optimize parameters (temperature, catalyst:substrate ratio) and identify critical factors. Validate via reproducibility trials .

Q. What role does the ester group play in modulating the compound’s biological activity?

  • Methodology : Hydrolyze the ester to the carboxylic acid (via NaOH/EtOH) and compare bioactivity in assays (e.g., enzyme inhibition). Molecular docking studies (e.g., AutoDock Vina) predict binding affinity changes due to ester vs. acid forms. Correlate with pharmacokinetic data (logP, solubility) .

Data Contradictions and Resolution

Q. Why do some studies report conflicting stereochemical outcomes for similar cyclopropane derivatives?

  • Analysis : Differences in catalyst chirality (e.g., Rh2_2(S-PTTL)4_4 vs. Rh2_2(R-DOSP)4_4) or solvent polarity (aprotic vs. protic) may invert stereoselectivity. Replicate reactions under standardized conditions (e.g., anhydrous CH2_2Cl2_2, 0°C) and characterize products via X-ray .

Methodological Tables

Table 1 : Comparative Analysis of Cyclopropanation Methods

MethodCatalystYield (%)ee (%)Reference
Rhodium-mediatedRh2_2(OAc)4_47599
Copper-catalyzedCu(OTf)2_26095
Simmons–SmithZn/Cu5080

Table 2 : Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
19F^{19}\text{F} NMRδ -120 ppm (CF coupling)
X-ray CrystallographyC–C bond length: 1.51 Å (cyclopropane)
IR1742 cm1^{-1} (C=O stretch)

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